Home > Products > Screening Compounds P135429 > Wortmannin-Rapamycin Conjugate
Wortmannin-Rapamycin Conjugate -

Wortmannin-Rapamycin Conjugate

Catalog Number: EVT-1210321
CAS Number:
Molecular Formula: C88H131N3O23
Molecular Weight: 1599.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Wortmannin-Rapamycin conjugates are hybrid molecules designed for research purposes, aiming to inhibit both the PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin) pathways simultaneously [, , ]. These pathways play crucial roles in cell growth, proliferation, survival, and angiogenesis, making them attractive targets for cancer research [, ]. By conjugating Wortmannin, a potent PI3K inhibitor, and Rapamycin, a specific mTOR inhibitor, researchers aim to achieve a more robust and synergistic anticancer effect [, , ].

Synthesis Analysis

The synthesis of the Wortmannin-Rapamycin Conjugate involves several key steps:

  1. Linker Design: A suitable linker is crucial for conjugation, allowing the two compounds to maintain their biological activity. Commonly used linkers include peptide-based linkers that can be cleaved in target tissues, enhancing drug release.
  2. Reaction Conditions: The conjugation typically occurs under mild reaction conditions to preserve the integrity of both Wortmannin and Rapamycin. For instance, reactions may be conducted in organic solvents such as dichloromethane at controlled temperatures to prevent degradation.
  3. Purification: Post-synthesis, the conjugate is purified using techniques such as silica gel chromatography or high-performance liquid chromatography to ensure high purity and yield.
  4. Characterization: The synthesized conjugate is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and composition.
Molecular Structure Analysis

The molecular structure of the Wortmannin-Rapamycin Conjugate can be analyzed based on its constituent parts:

  • Wortmannin: It has a complex tetracyclic structure with multiple functional groups that contribute to its inhibitory activity on phosphatidylinositol 3-kinase.
  • Rapamycin: This compound features a macrolide structure with a large lactone ring and several hydroxyl groups that are critical for its binding to the target protein mTOR.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing the Wortmannin-Rapamycin Conjugate primarily focus on:

  • Esterification or Amide Formation: These reactions link the two drugs through their functional groups (e.g., carboxylic acid from one drug reacting with an amine from another).
  • Stability Studies: Evaluating how the conjugate behaves under different pH levels and temperatures helps understand its stability and release profile in biological systems.
Mechanism of Action

The mechanism of action for the Wortmannin-Rapamycin Conjugate involves:

  1. Dual Pathway Inhibition: By targeting both phosphatidylinositol 3-kinase and mechanistic target of rapamycin pathways, the conjugate can effectively block critical signaling pathways that promote cancer cell growth and survival.
  2. Enhanced Cellular Uptake: The conjugation may improve solubility and cellular uptake compared to free drugs, allowing for more effective delivery to tumor sites.
  3. Synergistic Effects: The combined action of both compounds may lead to enhanced anti-tumor effects, potentially overcoming resistance mechanisms seen with monotherapy approaches.
Physical and Chemical Properties Analysis

The physical and chemical properties of the Wortmannin-Rapamycin Conjugate include:

  • Molecular Weight: The molecular weight will depend on the specific linker used but is generally higher than that of either parent compound.
  • Solubility: The conjugate is designed to have improved solubility in aqueous solutions compared to Rapamycin alone.
  • Stability: Stability studies indicate that under physiological conditions, the conjugate maintains integrity longer than its individual components.
Applications

The applications of the Wortmannin-Rapamycin Conjugate are diverse:

  1. Cancer Therapy: Its primary application lies in oncology, where it can be used as a novel therapeutic agent against various cancers that exhibit resistance to conventional treatments.
  2. Research Tool: It serves as a valuable tool for studying the roles of phosphatidylinositol 3-kinase and mechanistic target of rapamycin pathways in cancer biology.
  3. Drug Development: This conjugate exemplifies a strategy for developing multi-targeted therapies that could lead to improved outcomes in cancer treatment.
Introduction to Dual-Targeted Inhibition in Oncogenic Pathways

Hyperactivation of PI3K/AKT/mTOR Signaling in Cancer Pathogenesis

The PAM pathway is among the most frequently dysregulated oncogenic networks in human cancers, with genomic alterations occurring in >50% of solid and hematological malignancies [7] [8]. Key mechanisms driving pathological hyperactivation include:

  • Receptor Tyrosine Kinase (RTK) Overactivation: Amplification or gain-of-function mutations in EGFR, FGFR, PDGFR, and VEGFR lead to ligand-independent PI3K activation. For example, HER2-positive breast cancers exhibit constitutive PI3K signaling through HER2-PI3K complex formation [7].
  • PI3K Catalytic Subunit Mutations: PIK3CA (encoding p110α) mutations occur in ~30% of breast, colorectal, and endometrial cancers. Hotspot mutations (e.g., E542K, E545K, H1047R) enhance membrane localization or disrupt p85α inhibitory binding, elevating PIP3 production [7] [8].
  • PTEN Inactivation: Loss-of-function mutations or epigenetic silencing of the PTEN tumor suppressor occurs in glioblastoma, prostate cancer, and melanoma. PTEN deficiency permits uncontrolled PIP3 accumulation, leading to constitutive AKT membrane recruitment and phosphorylation [7] [3].

Table 1: Frequency of PAM Pathway Alterations in Select Cancers

Cancer TypePIK3CA MutationsPTEN Loss/MutationRTK Amplification
Breast Cancer30-40%35%HER2: 15-20%
Colorectal Cancer20-30%15%EGFR: 5-10%
Glioblastoma10-15%70-80%PDGFR: 10-15%
Endometrial Cancer40-50%50%FGFR2: 10-15%

This dysregulation confers aggressive phenotypes: PIP3-mediated AKT phosphorylation activates mTORC1 via TSC1/2 complex inhibition, driving cap-dependent translation and cell cycle progression through S6K and 4EBP1 effectors [3] [7]. Concomitant suppression of pro-apoptotic proteins (e.g., Bad, FoxO) further enhances tumor survival under metabolic stress.

Rationale for Combined PI3K and mTOR Inhibition Strategies

Monotherapy targeting individual PAM nodes faces intrinsic limitations that hybrid conjugates overcome:

  • Feedback Loop Reactivation: mTORC1 inhibition by rapalogs (e.g., temsirolimus) relieves S6K-mediated suppression of IRS-1, reactivating PI3K-AKT signaling and sustaining tumor survival [3] [8]. Wortmannin blocks this escape route by irreversibly inhibiting PI3K catalytic activity.
  • Spatiotemporal Coordination: Free wortmannin and rapamycin exhibit divergent pharmacokinetics, complicating clinical co-administration. The covalent conjugate ensures synchronized delivery and intracellular release of both agents, maintaining optimal inhibitory ratios [5] [6].
  • Solubility and Distribution Optimization: Unmodified wortmannin is highly unstable in aqueous solutions, while rapamycin partitions excessively into red blood cells (RBCs) due to FKBP12 binding, reducing bioavailable fractions [2] [4]. Conjugation masks hydrophobic domains, enhancing water solubility and redirecting tissue distribution.

Table 2: Limitations of Monotherapy vs. Advantages of Hybrid Conjugates

ParameterWortmannin MonotherapyRapamycin MonotherapyWortmannin-Rapamycin Conjugate
Aqueous Solubility<0.1 mg/mL~0.03 mg/mL>5 mg/mL [5] [6]
RBC PartitioningMinimal>95%<20% [4] [6]
Feedback EscapePI3K-independent mTOR activationAKT reactivationCo-inhibition of PI3K/mTOR
Synergistic EfficacyIC50: 2-4 nM (PI3K)IC50: ~1 nM (mTOR)10-100x potency increase [5]

The conjugate’s design leverages a hydrolyzable linker (e.g., diethyl ester) that undergoes intracellular esterase cleavage, releasing both pharmacophores simultaneously. This "prodrug" strategy ensures the active inhibitors reach their targets at equimolar ratios, maximizing pathway blockade [5] [6].

Historical Development of Hybrid Inhibitors in Oncology

The evolution of wortmannin-rapamycin conjugates reflects incremental innovations in covalent inhibitor design:

  • Foundational Agents:
  • Rapamycin (Sirolimus): Isolated in 1975 from Streptomyces hygroscopicus, it selectively inhibits mTORC1 via FKBP12 complex formation. Despite preclinical antitumor activity, poor solubility (2.6 μg/mL) and RBC sequestration limited clinical utility [4].
  • Wortmannin: Discovered in 1957 from Penicillium wortmanni, it irreversibly inhibits PI3K by covalently binding Lys802 in p110α. Nanomolar potency (IC50: 2-4 nM) is offset by instability and off-target effects at higher concentrations (e.g., inhibition of DNA-PK, MLCK) [2].
  • Prodrug Optimization:Early rapamycin prodrugs (temsirolimus, everolimus) improved solubility via C42-OH modifications but retained mTORC1-selective limitations. Similarly, wortmannin analogs faced synthetic complexity and unaddressed instability. The breakthrough emerged with diester-linked conjugates (e.g., compound 7c), where 17-hydroxywortmannin attaches to rapamycin’s C42-OH via a biodegradable linker [5] [6]. Key innovations include:
  • Linker Engineering: Alkyl diesters (e.g., glutarate) balance stability in circulation and intracellular hydrolysis.
  • Pharmacokinetic Harmonization: Conjugation reduces wortmannin’s reactivity and rapamycin’s RBC binding, elevating plasma AUC by 3-5x [6].
  • Preclinical Validation:Conjugate 7c demonstrated superior efficacy in xenograft models:
  • In U87MG glioblastoma, weekly IV dosing (1.5 mg/kg) achieved maximal tumor growth inhibition (TGI) [5].
  • In HT29 colon cancer, 15 mg/kg induced complete tumor stasis, outperforming equimolar free-drug cocktails [5].
  • A498 renal carcinoma models showed enhanced efficacy over rapamycin or wortmannin alone, even when combined with antiangiogenics like bevacizumab [5].

Table 3: Evolution of Wortmannin-Rapamycin Hybrid Inhibitors

Development PhaseKey InnovationsRepresentative AgentsEfficacy Milestones
First GenerationRapamycin prodrugsTemsirolimus, EverolimusImproved solubility (0.1-0.12 mg/mL)
Second GenerationWortmannin analogsPX-866, SAR245408Reduced off-target effects
Hybrid ConjugatesDiester-linked wortmannin-rapamycinCompound 7cMED: 1.5 mg/kg (U87MG) [5]
Next-GenerationPolymer conjugates (PEG-based)Rapamycin-PEG-GlyGlyGly26% drug loading; enhanced uptake [4]

Concluding RemarksThe wortmannin-rapamycin conjugate exemplifies rational design in dual-targeted oncology therapeutics. By addressing the pharmacological limitations of its parent compounds while capitalizing on mechanistic synergies within the PAM pathway, this hybrid molecule represents a significant advance over sequential or combination dosing. Future directions include linker optimization for tumor-specific activation and polymer conjugates to further enhance biodistribution. As PI3K/AKT/mTOR dysregulation continues to be implicated in therapeutic resistance, such integrated inhibitors offer a blueprint for conquering oncogenic complexity.

Properties

Product Name

Wortmannin-Rapamycin Conjugate

IUPAC Name

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate

Molecular Formula

C88H131N3O23

Molecular Weight

1599.0 g/mol

InChI

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1

InChI Key

GVMCLKAVNVFURS-GNVICUCWSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC

Synonyms

1-(4S,4aR,5R,6aS,7S,9aR,E)-1-(((3-(dimethylamino)propyl)(methyl)amino)methylene)-7,11-dihydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,10-dioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate 8-(7E,15E,17E,19E)-9,10,12,13,14,2

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.